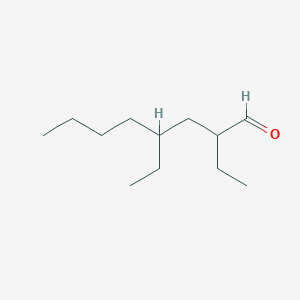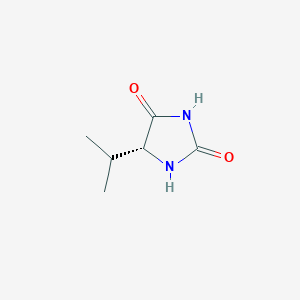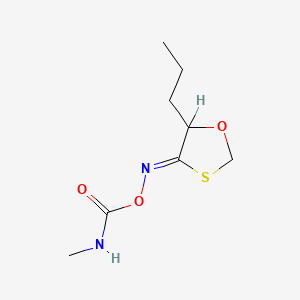
Octanal, 2,4-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanal, 2,4-diethyl- is an organic compound belonging to the aldehyde family. It is characterized by the presence of an aldehyde functional group (-CHO) attached to an octane chain with two ethyl groups at the 2nd and 4th positions. This compound is known for its distinct odor and is often used in fragrance and flavor industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octanal, 2,4-diethyl- typically involves the oxidation of the corresponding alcohol, 2,4-diethyl-1-octanol. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of Octanal, 2,4-diethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts such as platinum or palladium on carbon can also enhance the efficiency of the oxidation process .
Analyse Des Réactions Chimiques
Types of Reactions
Octanal, 2,4-diethyl- undergoes several types of chemical reactions, including:
Nucleophilic Addition: The carbonyl group in Octanal, 2,4-diethyl- is susceptible to nucleophilic addition reactions, forming hemiacetals and acetals in the presence of alcohols and acid catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), potassium dichromate (K2Cr2O7)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophilic Addition: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid, hydrochloric acid)
Major Products
Oxidation: 2,4-diethyl-octanoic acid
Reduction: 2,4-diethyl-1-octanol
Nucleophilic Addition: Hemiacetals and acetals
Applications De Recherche Scientifique
Octanal, 2,4-diethyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Octanal, 2,4-diethyl- involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Octanal, 2,4-diethyl- can be compared with other similar aldehydes:
Octanal: Lacks the ethyl groups at the 2nd and 4th positions, resulting in different chemical and physical properties.
2,4-Dimethyl-4-octanol: The corresponding alcohol, which can be oxidized to form Octanal, 2,4-diethyl-.
Hexanal: A shorter chain aldehyde with different odor characteristics and reactivity.
Conclusion
Octanal, 2,4-diethyl- is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it an important molecule in organic synthesis, biological research, and industrial applications.
Propriétés
Numéro CAS |
55877-08-2 |
|---|---|
Formule moléculaire |
C12H24O |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
2,4-diethyloctanal |
InChI |
InChI=1S/C12H24O/c1-4-7-8-11(5-2)9-12(6-3)10-13/h10-12H,4-9H2,1-3H3 |
Clé InChI |
JANNLFXZQKAKEF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC(CC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)



![1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)](/img/structure/B14645733.png)

germane](/img/structure/B14645752.png)

![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B14645769.png)



![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt](/img/structure/B14645788.png)
